molecular formula C23H26N2O5 B8066913 Quinaprilat HCl

Quinaprilat HCl

Cat. No. B8066913
M. Wt: 410.5 g/mol
InChI Key: FLSLEGPOVLMJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinaprilat HCl is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinaprilat HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinaprilat HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gastroretentive Floating Tablets : Quinapril HCl, metabolized to Quinaprilat, is used in the formulation of gastroretentive floating tablets. These tablets aim to prolong the drug's duration of action, increase oral bioavailability, and improve patient compliance (Mali & Bathe, 2014).

  • Analysis in Pharmaceuticals and Urine : Capillary zone electrophoresis systems have been optimized for analyzing Quinapril and Quinaprilat in urine and pharmaceuticals. This method is significant for monitoring drug and metabolite levels in patients undergoing treatment (Prieto, Alonso, & Jiménez, 2002).

  • Pharmacokinetics and Clinical Application : Quinaprilat, as an ACE inhibitor, is notable for its intravenous use in arterial hypertension or chronic heart failure. It is characterized by a short elimination half-life but sufficient for effective ACE inhibition with once-daily dosing. The review underscores its safety and effectiveness (Kieback, Felix, & Reffelmann, 2009).

  • Suppression of Vascular Cell Adhesion and Cytokine Production : Quinaprilat has shown effects in suppressing the activation of nuclear factor-κB, reducing the surface expression of vascular cell adhesion molecules, and decreasing cytokine production in endothelial cells. This suggests potential anti-atherogenic effects (Ochiai et al., 2002).

  • Stimulation of Angiogenesis : Quinaprilat has been found to stimulate angiogenesis in vivo, which could have therapeutic implications, particularly in ischemic tissues (Fabre et al., 1999).

  • Reduction of Myocardial Infarct Size : In rabbits, Quinaprilat has been shown to reduce myocardial infarct size, involving nitric oxide production and mitochondrial KATP channels. This points to its potential in managing cardiac ischemic events (Chen et al., 2003).

  • Vasodilation in Essential Hypertension : Quinaprilat-induced vasodilation in the forearm vasculature of hypertensive patients highlights its potential in managing hypertension and related vascular conditions (Houben et al., 2000).

properties

IUPAC Name

2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSLEGPOVLMJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinaprilat HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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